2-[(4-chlorophenyl)methylidene]-4,9-dihydro-3H-carbazol-1-one
Overview
Description
2-[(4-chlorophenyl)methylidene]-4,9-dihydro-3H-carbazol-1-one is a chemical compound that belongs to the class of carbazole derivatives
Preparation Methods
The synthesis of 2-[(4-chlorophenyl)methylidene]-4,9-dihydro-3H-carbazol-1-one typically involves the condensation of 4-chlorobenzaldehyde with 4,9-dihydro-3H-carbazol-1-one under acidic or basic conditions. The reaction is usually carried out in the presence of a catalyst, such as p-toluenesulfonic acid or sodium hydroxide, and the product is purified by recrystallization or chromatography.
Chemical Reactions Analysis
2-[(4-chlorophenyl)methylidene]-4,9-dihydro-3H-carbazol-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carbazole derivative.
Reduction: Reduction of the compound can lead to the formation of the corresponding dihydrocarbazole derivative.
Substitution: The compound can undergo substitution reactions, such as halogenation or nitration, to form various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine or chlorine.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex carbazole derivatives.
Biology: It has shown potential as an antimicrobial and anticancer agent in preliminary studies.
Medicine: The compound is being investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with unique properties, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 2-[(4-chlorophenyl)methylidene]-4,9-dihydro-3H-carbazol-1-one involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the activity of certain enzymes and proteins involved in cell proliferation and survival, leading to its potential anticancer and antimicrobial effects. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
2-[(4-chlorophenyl)methylidene]-4,9-dihydro-3H-carbazol-1-one can be compared with other carbazole derivatives, such as:
2-[(2-chlorophenyl)methylidene]-4,9-dihydro-3H-carbazol-1-one: This compound has a similar structure but with a different position of the chlorine atom on the phenyl ring.
2-[(4-bromophenyl)methylidene]-4,9-dihydro-3H-carbazol-1-one: This compound has a bromine atom instead of a chlorine atom on the phenyl ring.
2-[(4-methylphenyl)methylidene]-4,9-dihydro-3H-carbazol-1-one: This compound has a methyl group instead of a chlorine atom on the phenyl ring.
Properties
IUPAC Name |
2-[(4-chlorophenyl)methylidene]-4,9-dihydro-3H-carbazol-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClNO/c20-14-8-5-12(6-9-14)11-13-7-10-16-15-3-1-2-4-17(15)21-18(16)19(13)22/h1-6,8-9,11,21H,7,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSCZYJKJXQTIBY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1=CC3=CC=C(C=C3)Cl)NC4=CC=CC=C24 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101164333 | |
Record name | 2-[(4-Chlorophenyl)methylene]-2,3,4,9-tetrahydro-1H-carbazol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101164333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
866149-10-2 | |
Record name | 2-[(4-Chlorophenyl)methylene]-2,3,4,9-tetrahydro-1H-carbazol-1-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=866149-10-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[(4-Chlorophenyl)methylene]-2,3,4,9-tetrahydro-1H-carbazol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101164333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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